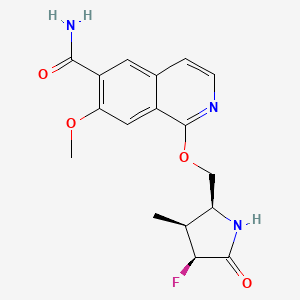
PF-06426779
Overview
Description
PF-06426779 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in modulating immune responses, making it a valuable tool in the study of inflammation and immune-related diseases .
Preparation Methods
The synthesis of PF-06426779 involves several key stepsThe synthetic route often starts with commercially available starting materials, which undergo various transformations such as cyclization, fluorination, and methoxylation . Industrial production methods for this compound are designed to optimize yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
PF-06426779 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination can enhance the compound’s stability and bioavailability .
Scientific Research Applications
PF-06426779 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain types of cancer
Industry: This compound is used in the development of new drugs and therapeutic agents targeting IRAK4.
Mechanism of Action
PF-06426779 exerts its effects by selectively inhibiting IRAK4, a kinase involved in the signaling pathways of the innate immune system. By binding to the active site of IRAK4, this compound prevents the phosphorylation and activation of downstream signaling molecules, thereby reducing the production of pro-inflammatory cytokines . This inhibition helps modulate the immune response and can potentially reduce inflammation and immune-related damage .
Comparison with Similar Compounds
PF-06426779 is unique in its high selectivity and potency for IRAK4 compared to other inhibitors. Similar compounds include:
CAY10580: Another IRAK4 inhibitor, but with different structural features and potency.
Alclofenac: A non-steroidal anti-inflammatory drug with broader targets.
Vidupiprant: A prostaglandin receptor antagonist with different mechanisms of action
This compound stands out due to its specific targeting of IRAK4, making it a valuable tool for studying and potentially treating immune-related conditions .
Properties
IUPAC Name |
1-[[(2S,3S,4S)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-8-12(21-16(23)14(8)18)7-25-17-10-6-13(24-2)11(15(19)22)5-9(10)3-4-20-17/h3-6,8,12,14H,7H2,1-2H3,(H2,19,22)(H,21,23)/t8-,12+,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRWBROCYNDME-PELMWDNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=CC3=CC(=C(C=C32)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


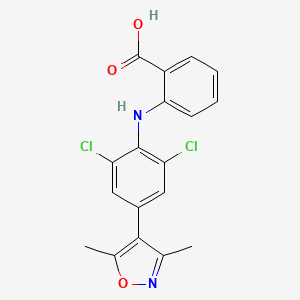
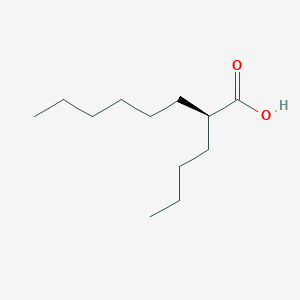
![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B8134318.png)
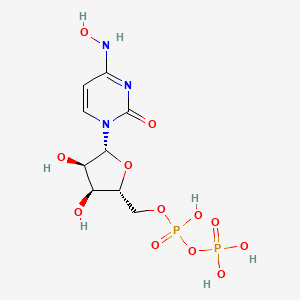
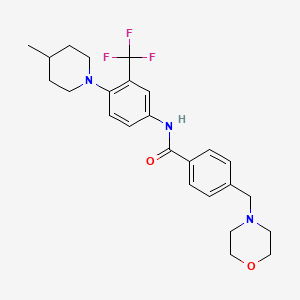
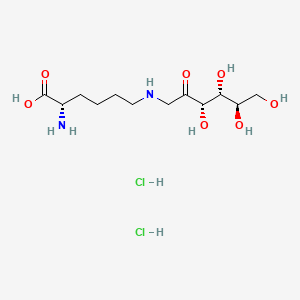
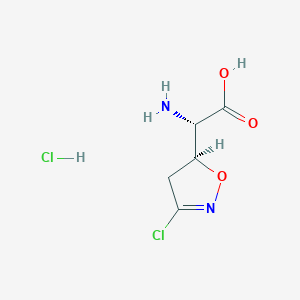
![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)
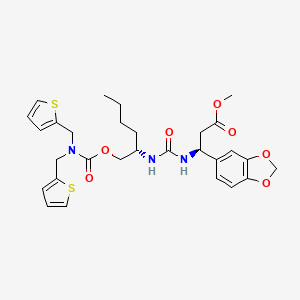
![4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B8134370.png)
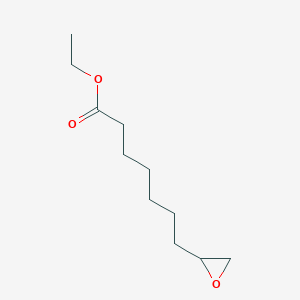
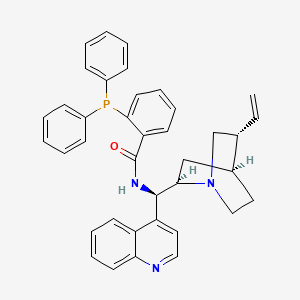
![methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8134406.png)
